N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
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Overview
Description
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a methoxyethyl group, a thiophen-3-ylmethyl group, and a trifluoromethylphenyl group attached to a methanesulfonamide core. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core methanesulfonamide structure. The thiophen-3-ylmethyl and methoxyethyl groups are then introduced through nucleophilic substitution reactions. The trifluoromethylphenyl group is often added using a trifluoromethylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control reaction conditions. The process requires precise temperature control, inert atmospheres, and the use of catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted methanesulfonamides.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the methoxyethyl and thiophen-3-ylmethyl groups contribute to its overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-methoxyethyl)-N-(phenylmethyl)-methanesulfonamide
N-(2-methoxyethyl)-N-(benzyl)-methanesulfonamide
N-(2-methoxyethyl)-N-(4-methylphenyl)-methanesulfonamide
Uniqueness: This compound stands out due to the presence of the trifluoromethyl group, which significantly alters its chemical and biological properties compared to similar compounds without this group. The trifluoromethyl group enhances the compound's stability and reactivity, making it a valuable tool in various applications.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO3S2/c1-23-8-7-20(10-14-6-9-24-11-14)25(21,22)12-13-2-4-15(5-3-13)16(17,18)19/h2-6,9,11H,7-8,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVDUGKVAZUADE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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